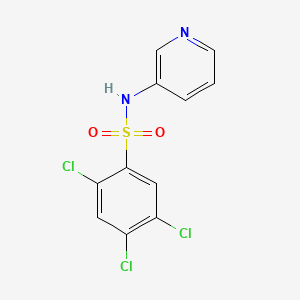![molecular formula C21H15N3O2 B5774986 N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as C16, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. C16 is a member of the oxindole family of compounds and has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. In
Mecanismo De Acción
The exact mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation. Additionally, this compound has been shown to inhibit the activity of the STAT3 pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in lab experiments is its potent activity against a range of diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in reasonable yields. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One area of research is the development of more potent and selective inhibitors of the NF-κB and STAT3 pathways. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound. Finally, there is a need for more in vivo studies to determine the efficacy and safety of this compound in animal models of disease.
Métodos De Síntesis
N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminoacetophenone with 4-(chloromethyl)benzonitrile to form a substituted indole. The resulting intermediate is then subjected to a series of reactions to form the final product, this compound. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c22-12-11-14-7-9-16(10-8-14)23-19(25)13-24-18-6-2-4-15-3-1-5-17(20(15)18)21(24)26/h1-10H,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJPUHNHKAEHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5774928.png)
![3,5-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5774929.png)



![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)

![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)


![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)
